molecular formula C16H17Cl2N3OS B4764886 N-(3-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide

N-(3-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide

Cat. No. B4764886
M. Wt: 370.3 g/mol
InChI Key: RXJKUXIZJYGLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide, commonly known as CTZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTZ belongs to the class of piperazine compounds and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of CTZ is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is thought to contribute to its therapeutic effects in psychiatric disorders.
Biochemical and Physiological Effects:
CTZ has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and neuronal survival.

Advantages and Limitations for Lab Experiments

CTZ has several advantages for use in laboratory experiments, including its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. However, its limited solubility in water and poor bioavailability in vivo can pose challenges for its use in animal studies.

Future Directions

There are several potential future directions for research on CTZ, including its use in combination with other drugs for the treatment of psychiatric disorders, its effects on neuroinflammation and oxidative stress, and its potential as a neuroprotective agent in neurodegenerative diseases. Further studies are needed to fully elucidate its mechanism of action and therapeutic potential.

Scientific Research Applications

CTZ has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess antipsychotic, antidepressant, and anxiolytic properties, making it a promising candidate for the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety.

properties

IUPAC Name

N-(3-chlorophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3OS/c17-12-2-1-3-13(10-12)19-16(22)21-8-6-20(7-9-21)11-14-4-5-15(18)23-14/h1-5,10H,6-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJKUXIZJYGLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(S2)Cl)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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